![molecular formula C14H18N2O2 B3008825 1-(3-(Benzofuran-2-yl)propyl)-3-ethylurea CAS No. 2034298-26-3](/img/structure/B3008825.png)
1-(3-(Benzofuran-2-yl)propyl)-3-ethylurea
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Overview
Description
“1-(3-(Benzofuran-2-yl)propyl)-3-ethylurea” is a compound that contains a benzofuran ring. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications. Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Chemical Reactions Analysis
The chemical reactions involving benzofuran compounds are diverse. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Scientific Research Applications
- Benzofuran derivatives have demonstrated promising anti-tumor properties. Researchers have explored their potential as chemotherapeutic agents, inhibiting tumor growth and metastasis. The specific mechanisms of action may involve interference with cell cycle regulation, apoptosis induction, and inhibition of angiogenesis .
- Some benzofuran compounds exhibit antibacterial activity against various pathogens. These compounds could serve as leads for developing novel antibiotics. Researchers investigate their efficacy against drug-resistant strains and explore their modes of action .
- Benzofuran derivatives possess antioxidant effects, protecting cells from oxidative stress. These compounds scavenge free radicals and reduce oxidative damage. Their potential applications include preventing age-related diseases and promoting overall health .
- Benzofuran compounds have been studied for their anti-viral properties. For instance, a recently discovered macrocyclic benzofuran derivative shows activity against hepatitis C virus (HCV). Researchers aim to develop effective therapeutic drugs for HCV using such compounds .
- Novel scaffold compounds containing benzofuran rings have been designed as potential anticancer agents. These compounds target specific pathways involved in cancer cell proliferation and survival. Researchers explore their efficacy in preclinical models and assess their safety profiles .
- Researchers have developed innovative methods for constructing benzofuran rings. These synthetic approaches enable the preparation of complex benzofuran derivatives. For example, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling methods yield benzofuran rings with high yields and fewer side reactions .
Anti-Tumor Activity
Antibacterial Effects
Anti-Oxidative Properties
Anti-Viral Potential
Anticancer Agents
Synthetic Methods and Structural Modifications
Future Directions
Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . These findings suggest promising future directions for the research and development of benzofuran compounds.
properties
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-15-14(17)16-9-5-7-12-10-11-6-3-4-8-13(11)18-12/h3-4,6,8,10H,2,5,7,9H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIAAXFAXIZJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzofuran-2-yl)propyl)-3-ethylurea |
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